1-Acetyl-3-(piperidylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-(piperidylsulfonyl)benzene is an organic compound with the molecular formula C13H17NO3S It consists of a benzene ring substituted with an acetyl group at the first position and a piperidylsulfonyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-(piperidylsulfonyl)benzene typically involves the acylation of benzene derivatives followed by sulfonylation. One common method is the Friedel-Crafts acylation reaction, where benzene is treated with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the acetyl group . The resulting acetylated benzene is then subjected to sulfonylation using a piperidylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-(piperidylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted benzene compounds.
Scientific Research Applications
1-Acetyl-3-(piperidylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(piperidylsulfonyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and cellular functions, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3-(piperidylsulfonyl)benzene: Unique due to the presence of both acetyl and piperidylsulfonyl groups.
Indole-sulfonamide derivatives: Similar in having sulfonamide groups but differ in the core structure and specific substituents.
Benzene derivatives: Share the benzene ring but vary in the types and positions of substituents.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C13H17NO3S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C13H17NO3S/c1-11(15)12-6-5-7-13(10-12)18(16,17)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
UWDADDBRXJNAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.